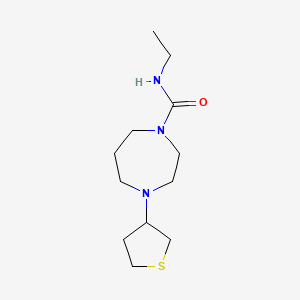

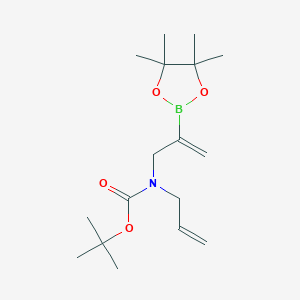

![molecular formula C16H16ClNO3S B2838013 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 1003990-05-3](/img/structure/B2838013.png)

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate, also known as CEC, is a synthetic compound with potential therapeutic applications. It is a member of the cathinone family of drugs and has been shown to exhibit stimulant properties. The purpose of

Scientific Research Applications

Synthesis and Unique Properties

One study focuses on the synthesis and properties of a compound through the treatment of chloro bis(diethylamino)ethene with selenium, resulting in a product that reacts with various reagents under mild conditions to yield different derivatives, indicating the compound's versatility in chemical synthesis and potential applications in materials science (J. Nakayama, I. Akiyama, A. Sugihara, T. Nishio, 1998).

Heterocyclic Disperse Dyes

Research into the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate derivatives for polyester fiber dyeing showcases the application of similar structures in developing new monoazo disperse dyes. These compounds exhibit good fastness properties, although they have poor photostability, suggesting their potential use in textile manufacturing (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Radiosensitizers and Cytotoxins

A study on 2- and 3-nitrothiophene-5-carboxamides explores their evaluation as radiosensitizers and bioreductively activated cytotoxins, highlighting the potential medical applications of thiophene derivatives in enhancing radiotherapy effectiveness and targeting hypoxic cancer cells (M. Threadgill, P. Webb, P. O'Neill, et al., 1991).

Complexation with Metals

Another area of research involves the synthesis of disperse dyes derived from thiophene and their complexation with metals like copper, cobalt, and zinc. These complexes have been assessed for their application on polyester and nylon fabrics, showing excellent fastness and dyeing performance. This suggests potential industrial applications in textile dyeing and manufacturing (Isaac Oluwatobi Abolude, Kasali Ademola Bello, et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, interact with their targets by binding to them, which can lead to a variety of changes in the target’s function . This interaction can inhibit or enhance the target’s activity, leading to various downstream effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. Additionally, environmental factors can influence how a compound is absorbed, distributed, metabolized, and excreted, thereby affecting its bioavailability .

properties

IUPAC Name |

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-11-2-7-14(22-11)16(20)21-10-15(19)18-9-8-12-3-5-13(17)6-4-12/h2-7H,8-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDAPSIJACHEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

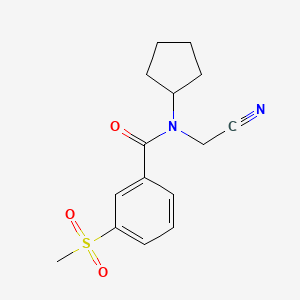

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)

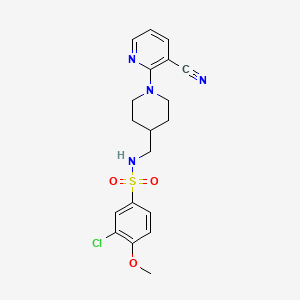

![1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2837935.png)

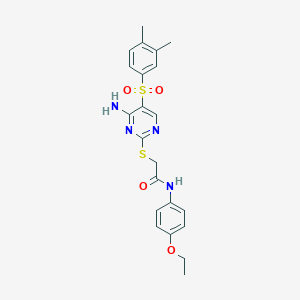

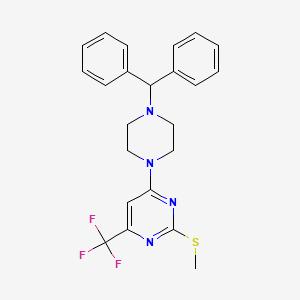

![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2837937.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)

![2-cyclopentyl-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2837941.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837943.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)

![5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2837952.png)